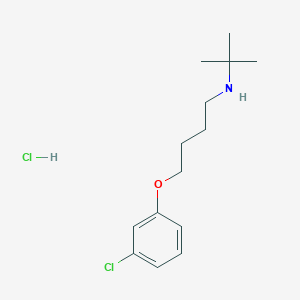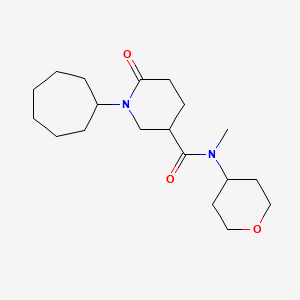![molecular formula C24H34N2O2 B6070352 2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6070352.png)
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxy-methylphenyl group and a phenylpropyl group, along with an ethanol moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with the methoxy-methylphenyl group: The piperazine ring is then reacted with 4-methoxy-3-methylbenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxy-methylphenyl group.
Addition of the phenylpropyl group: The intermediate product is further reacted with 3-phenylpropyl bromide under similar conditions to attach the phenylpropyl group.
Introduction of the ethanol moiety: Finally, the compound is treated with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are reduced derivatives of the original compound.
Substitution: The major products are substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[(4-Methoxyphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- 2-[4-[(4-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- 2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Uniqueness
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-[4-[(4-methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-20-17-22(10-11-24(20)28-2)18-25-14-15-26(23(19-25)12-16-27)13-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,17,23,27H,6,9,12-16,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQRKHOYQVNIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-methoxybenzyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6070279.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide](/img/structure/B6070288.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6070299.png)
![3-[[4-(1-Cyclopentylpyrrolidin-3-yl)piperidin-1-yl]methyl]pyridine](/img/structure/B6070307.png)
![4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B6070310.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-[2-(phenylthio)phenyl]guanidine](/img/structure/B6070312.png)
![1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide](/img/structure/B6070314.png)
![N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B6070323.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3,4-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B6070325.png)

![4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B6070341.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B6070346.png)
![[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B6070363.png)
